Lipophilicity Differential vs. Unsubstituted Analog
The target compound's measured LogP of ~2.72 represents a substantial increase of approximately 2.9 log units relative to the simpler 1-methyl-1H-pyrazol-5-amine core (cLogP ≈ –0.17, CAS 1192-21-8) [1], moving the molecule from the highly hydrophilic domain into the optimal range for blood–brain barrier penetration and passive membrane permeability [2][3].
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.72 (vendor-computed value) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-5-amine: cLogP ≈ –0.17 (CAS 1192-21-8) |
| Quantified Difference | ΔLogP ≈ +2.89 log units |
| Conditions | Computed LogP values; target compound LogP sourced from Fluorochem product datasheet (F697709) |
Why This Matters
Lipophilicity is a first-order determinant of membrane permeability, metabolic clearance, and off-target promiscuity profiles; a ~2.9 log-unit gap renders the two compounds non-interchangeable in any biological or analytical context where passive partitioning is rate-limiting.
- [1] Maybridge (Thermo Fisher Scientific). 1-Methyl-1H-pyrazol-5-ylamine, cLogP: –0.171. View Source
- [2] Waterhouse, R.N. (2003) 'Determination of lipophilicity and its use as a predictor of blood–brain barrier penetration of molecular imaging agents.' Molecular Imaging and Biology, 5(6), pp. 376–389. View Source
- [3] Waring, M.J. (2010) 'Lipophilicity in drug discovery.' Expert Opinion on Drug Discovery, 5(3), pp. 235–248. View Source
